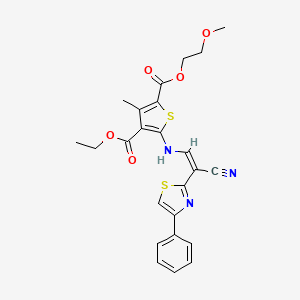

![molecular formula C28H27N5O3S B2592559 N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide CAS No. 393840-76-1](/img/structure/B2592559.png)

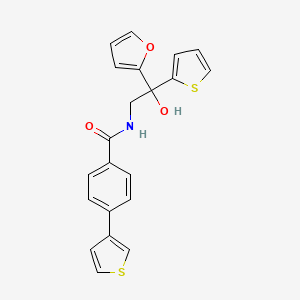

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound likely involves the use of quinoline and triazole derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Triazole derivatives also exhibit a broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a triazole moiety, and a benzamide moiety . The quinoline moiety is a nitrogen-containing bicyclic compound, while the triazole moiety is a class of five-membered heterocyclic compounds containing three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline and triazole moieties, followed by their coupling . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 513.62, a topological polar surface area of 105 Ų, and a complexity of 670. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6.Scientific Research Applications

Psycho- and Neurotropic Properties

Research on novel quinolin-4-ones, including compounds structurally similar to the specified compound, has shown specific sedative effects and anti-amnesic activity. These substances combine potent anti-anxiety action with considerable antihypoxic effects, indicating their potential for treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural and Spectral Assignment

Studies on oxoisoaporphines have contributed to the understanding of structural and spectral properties through comprehensive NMR analysis. These insights are crucial for the synthesis and characterization of novel compounds with therapeutic potential (Sobarzo-Sánchez et al., 2003).

Antimicrobial Activity

Synthesis and screening of thiazolidin-4-one derivatives incorporating the quinoline ring have demonstrated significant antimicrobial activity, providing a foundation for developing new therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The development of quinolin-7-amine-derived ureas has shown promising anticancer activity, highlighting the potential of quinoline derivatives in cancer therapy. Some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their role as lead compounds for anticancer drug development (Reddy et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by quinoline and triazole derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3S/c1-36-24-16-8-6-14-22(24)27(35)29-18-25-30-31-28(33(25)21-12-3-2-4-13-21)37-19-26(34)32-17-9-11-20-10-5-7-15-23(20)32/h2-8,10,12-16H,9,11,17-19H2,1H3,(H,29,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZDZJKFJFYPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

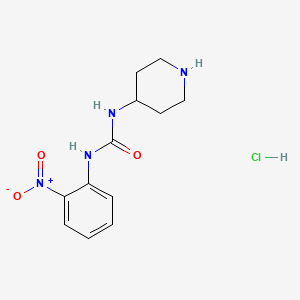

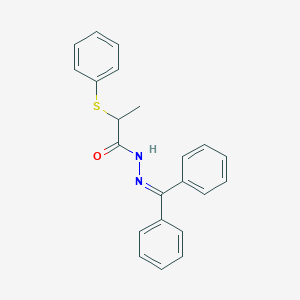

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2592482.png)

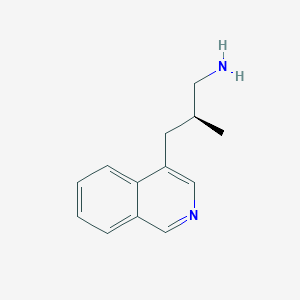

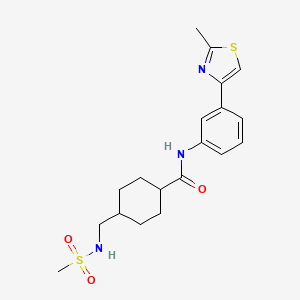

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2592489.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)

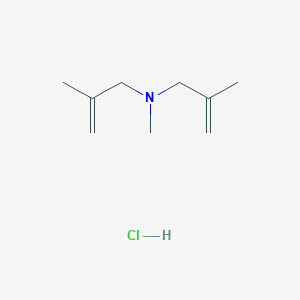

![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)